molecular formula C14H12ClFN2S B5762972 N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea

N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea

Cat. No. B5762972
M. Wt: 294.8 g/mol
InChI Key: BWEWBPUDQRZYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, also known as CMF-022, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cell division. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial effects. In preclinical studies, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for studying its properties and potential applications. However, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, including the development of new synthesis methods to improve its yield and purity, the exploration of its potential applications in various fields, and the investigation of its mechanism of action and biochemical and physiological effects. In addition, further studies are needed to determine the safety and toxicity of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea in various animal models and to develop effective delivery methods for its use in human patients.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its synthesis method has been optimized to produce high yields of pure N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, making it an ideal compound for scientific research. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, as well as to explore its potential applications and future directions.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea involves the reaction of 4-chloro-2-methylphenylisothiocyanate with 3-fluoroaniline in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea through further reactions. This synthesis method has been optimized to produce high yields of pure N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, making it an ideal compound for scientific research.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In material science, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used to synthesize novel materials with unique properties, such as high conductivity and magnetism. In catalysis, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used as a catalyst in various reactions, including the synthesis of organic compounds and the degradation of pollutants.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2S/c1-9-7-10(15)5-6-13(9)18-14(19)17-12-4-2-3-11(16)8-12/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEWBPUDQRZYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea

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